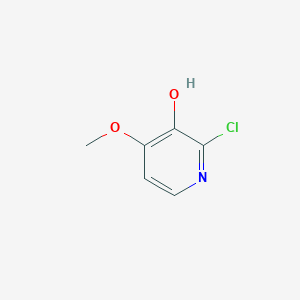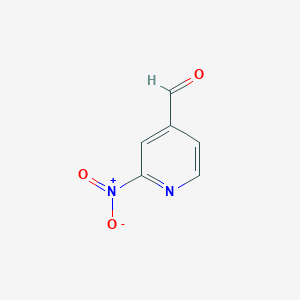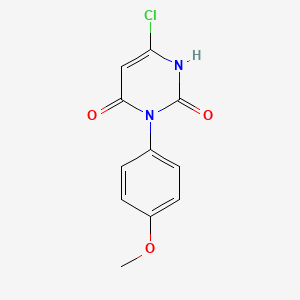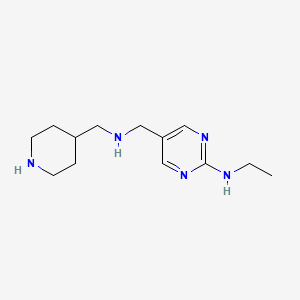
2-(Difluoromethoxy)pyrazine-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)pyrazine-6-acetonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethoxy group in this compound adds unique properties that can be exploited in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)pyrazine-6-acetonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable pyrazine derivative with a difluoromethoxy-containing reagent. For example, the reaction of 2-chloropyrazine with difluoromethoxyacetonitrile under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)pyrazine-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy pyrazine oxides, while reduction can produce difluoromethoxy pyrazine amines .
Applications De Recherche Scientifique
2-(Difluoromethoxy)pyrazine-6-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Fluoromethoxy)pyrazine-6-acetonitrile
- 2-(Methoxy)pyrazine-6-acetonitrile
- 2-(Chloromethoxy)pyrazine-6-acetonitrile
Uniqueness
2-(Difluoromethoxy)pyrazine-6-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents .
Propriétés
Formule moléculaire |
C7H5F2N3O |
|---|---|
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
2-[6-(difluoromethoxy)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-6-4-11-3-5(12-6)1-2-10/h3-4,7H,1H2 |
Clé InChI |
AVZSVGASKVYVDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)OC(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















